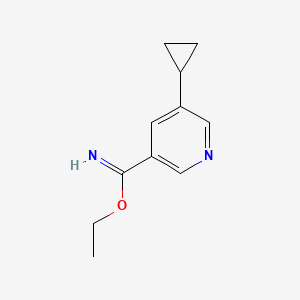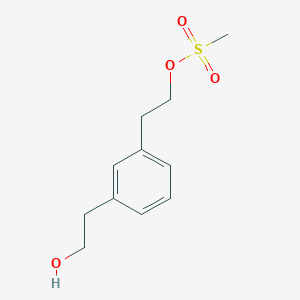
piperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
piperidinium iodide is a chemical compound that consists of a piperidine ring bonded to a hydroiodide group. Piperidine is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N. It is a colorless liquid with a characteristic odor and is widely used in organic synthesis and as a building block for various pharmaceuticals. The hydroiodide group adds an iodide ion to the compound, which can influence its reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperidine can be synthesized through several methods. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . . The hydroiodide salt of piperidine can be prepared by reacting piperidine with hydroiodic acid under controlled conditions.
Industrial Production Methods
Industrially, piperidine is produced by the catalytic hydrogenation of pyridine. This process involves the use of a catalyst, such as molybdenum disulfide, and hydrogen gas at elevated temperatures and pressures . The resulting piperidine is then reacted with hydroiodic acid to form piperidine;hydroiodide.
Analyse Des Réactions Chimiques
Types of Reactions
piperidinium iodide undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides.
Reduction: Piperidine can be reduced to form secondary amines.
Substitution: Piperidine can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of piperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
piperidinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Serves as a precursor for the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: Utilized in the production of agrochemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of piperidine;hydroiodide involves its interaction with various molecular targets. Piperidine can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The hydroiodide group can enhance the solubility and reactivity of the compound, allowing it to participate in a wider range of chemical reactions .
Comparaison Avec Des Composés Similaires
piperidinium iodide can be compared with other similar compounds, such as:
Pyridine: A six-membered heterocyclic compound with a nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
This compound is unique due to the presence of the hydroiodide group, which can influence its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
21701-42-8 |
|---|---|
Formule moléculaire |
C5H12IN |
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
piperidine;hydroiodide |
InChI |
InChI=1S/C5H11N.HI/c1-2-4-6-5-3-1;/h6H,1-5H2;1H |
Clé InChI |
HBPSMMXRESDUSG-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC1.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-[[[4-Cyclohexyl-3-(trifluoromethyl)benzyl]oxy]imino]ethyl]-2-ethylbenzyl Alcohol](/img/structure/B8493270.png)




![[3-(1H-Pyrazol-1-yl)phenyl]acetic acid](/img/structure/B8493306.png)



![1-Methyl-4-phenyl-5-[4-pyridyl]imidazole](/img/structure/B8493337.png)

